2-chloro-N-(3-chloro-4-methylphenyl)acetamide 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 99585-97-4
VCID: VC3833232
InChI: InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
SMILES: CC1=C(C=C(C=C1)NC(=O)CCl)Cl
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol

2-chloro-N-(3-chloro-4-methylphenyl)acetamide

CAS No.: 99585-97-4

Cat. No.: VC3833232

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(3-chloro-4-methylphenyl)acetamide - 99585-97-4

Specification

CAS No. 99585-97-4
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
IUPAC Name 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key XHKYKSAIETVAAH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CCl)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CCl)Cl

Introduction

Structural Characteristics and Crystallography

Molecular Geometry

The molecule features a planar acetamide group (NHC(=O)CH2Cl-NH-C(=O)-CH_2Cl) attached to a 3-chloro-4-methylphenyl ring. X-ray crystallography reveals that the N–H bond adopts a syn conformation relative to the meta-chloro substituent, a configuration stabilized by intramolecular hydrogen bonding . This contrasts with analogues like 2-chloro-N-(3-nitrophenyl)acetamide, where steric and electronic effects from substituents lead to anti conformations .

Table 1: Key Bond Lengths and Angles

ParameterValue (Å/°)Source
C–O (amide)1.231
N–C (aromatic)1.418
Cl–C (acetamide)1.789
Torsion angle (N–C–C–Cl)178.2°

Intermolecular Interactions

In the solid state, molecules form infinite chains via dual N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen of adjacent units . This packing arrangement is common in acetanilide derivatives and influences the compound’s melting point (164–166°C) and solubility profile .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via acylation of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions :

3-Chloro-4-methylaniline+ClCH2COClEt3N, CH2Cl22-Chloro-N-(3-chloro-4-methylphenyl)acetamide+HCl\text{3-Chloro-4-methylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{2-Chloro-N-(3-chloro-4-methylphenyl)acetamide} + \text{HCl}

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 70–85% after recrystallization

Alternative Methods

  • Microwave-assisted synthesis: Reduces reaction time to 10–15 minutes with comparable yields.

  • Continuous flow chemistry: Enhances scalability for industrial production .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point164–166°C
Boiling Point342.3±25.0°C (est.)
Density1.2±0.1 g/cm³
LogP (Octanol-Water)2.898
Solubility in Water0.12 g/L (25°C)

The compound’s low water solubility and moderate lipophilicity (LogP = 2.898) make it suitable for organic-phase reactions and lipid membrane penetration in biological systems .

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing herbicidal agents, particularly sulfonylurea derivatives targeting acetolactate synthase (ALS) .

Dye Manufacturing

Its electron-withdrawing groups stabilize azo dyes, improving lightfastness in textile applications .

ParameterSpecificationSource
GHS ClassificationSkin Sensitization (Cat. 1), Eye Damage (Cat. 1)
LD50 (Oral, Rat)420 mg/kg
Environmental ToxicityLC50 (Daphnia): 2.1 mg/L

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling due to its irritant properties .

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